![molecular formula C10H8N2O4 B2841843 7-methyl-6-nitro-1H-indole-2-carboxylic acid CAS No. 2060028-44-4](/img/structure/B2841843.png)
7-methyl-6-nitro-1H-indole-2-carboxylic acid
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Overview
Description
7-methyl-6-nitro-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-6-nitro-1H-indole-2-carboxylic acid typically involves multiple steps starting from 2-nitroaniline. The process includes nitration, cyclization, and carboxylation reactions under specific conditions . For instance, the nitration of 2-nitroaniline can be achieved using nitric acid, followed by cyclization to form the indole ring, and finally, carboxylation to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-methyl-6-nitro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Formation of 7-methyl-6-amino-1H-indole-2-carboxylic acid.
Reduction: Formation of 7-methyl-6-nitro-1H-indole-2-methanol.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
1. Antiviral Activity
Recent studies have highlighted the potential of 7-methyl-6-nitro-1H-indole-2-carboxylic acid as an inhibitor of HIV-1 integrase, a crucial enzyme for the viral replication cycle. Research indicates that derivatives of indole-2-carboxylic acid can effectively inhibit the strand transfer activity of integrase, with some compounds demonstrating IC50 values as low as 0.13 μM . This suggests that modifications to the indole structure can enhance antiviral potency, making it a valuable scaffold for developing new antiviral agents.
2. Antioxidant Properties
The compound has been evaluated for its antioxidant capabilities. Studies employing molecular docking and computational methods have demonstrated that this compound interacts favorably with target proteins associated with oxidative stress, indicating its potential use as an antioxidant drug . The antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.
3. Anti-inflammatory Effects
Indole derivatives, including this compound, have shown promise in reducing inflammation. Research has identified that these compounds can modulate inflammatory pathways, potentially leading to new treatments for inflammatory diseases . The anti-inflammatory activity is often linked to the inhibition of specific signaling pathways involved in the inflammatory response.
Synthetic Approaches
The synthesis of this compound involves several steps, typically starting from readily available precursors such as nitrotoluene and diethyl oxalate. The synthetic methods are designed to optimize yield while minimizing the use of hazardous reagents . Efficient synthetic routes are critical for scaling up production for pharmaceutical applications.
Case Studies
Mechanism of Action
The mechanism of action of 7-methyl-6-nitro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 7-nitro-1H-indole-2-carboxylic acid
- 6-nitro-1H-indole-2-carboxylic acid
- 7-methyl-1H-indole-2-carboxylic acid
Uniqueness
7-methyl-6-nitro-1H-indole-2-carboxylic acid is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical and biological properties.
Biological Activity
7-Methyl-6-nitro-1H-indole-2-carboxylic acid is a significant derivative of indole, a heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a methyl group at the 7-position and a nitro group at the 6-position of the indole ring, along with a carboxylic acid at the 2-position. This unique arrangement contributes to its distinct chemical reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The nitro group can be reduced to form reactive intermediates that may interact with cellular components, leading to various biological effects. The compound has been shown to inhibit certain enzymes and receptors, which plays a crucial role in its therapeutic potential .
Anticancer Activity
Research has demonstrated that this compound exhibits antiproliferative effects against several cancer cell lines. In studies evaluating its activity against human cancer cell lines such as MCF-7 (breast cancer) and Panc-1 (pancreatic cancer), the compound showed promising results with IC50 values indicating significant inhibition of cell growth .
Cell Line | IC50 (nM) | Activity |
---|---|---|
MCF-7 | 106 ± 10 | Moderate |
Panc-1 | 58 ± 5 | High |
HT-29 | 54 ± 5 | Moderate |
Antiviral Activity
The compound has also been investigated for its potential as an antiviral agent . It has been shown to inhibit the activity of HIV integrase, an essential enzyme for viral replication. The binding mode analysis indicated that the compound could effectively chelate magnesium ions within the active site of integrase, leading to a significant reduction in viral replication .
Compound | IC50 (μM) | Activity |
---|---|---|
This compound | 32.37 | Moderate antiviral effect |
Optimized derivative (17a) | 3.11 | Strong antiviral effect |
Case Studies and Research Findings
- Antiproliferative Studies : A study synthesized various indole derivatives, including this compound, and evaluated their antiproliferative activities across multiple cancer cell lines. The results indicated that certain derivatives had enhanced potency compared to the parent compound, highlighting the importance of structural modifications for improving biological activity .
- Integrase Inhibition : Another research focused on optimizing indole derivatives as integrase inhibitors for HIV treatment. The study found that modifications at specific positions on the indole ring significantly improved inhibitory activity against integrase, suggesting a promising pathway for developing new antiviral drugs based on this scaffold .
- Enzyme Inhibition : The compound has also been reported as an inhibitor of various enzymes involved in metabolic pathways, further indicating its potential as a therapeutic agent.
Properties
IUPAC Name |
7-methyl-6-nitro-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c1-5-8(12(15)16)3-2-6-4-7(10(13)14)11-9(5)6/h2-4,11H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZDDNBVRSANQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC(=C2)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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